

AMPK activator 10 solubility in DMSO and other solvents

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Application Notes and Protocols for AMPK Activator 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] As a master regulator of cellular energy homeostasis, AMPK is activated in response to metabolic stresses that deplete cellular ATP levels, such as low glucose, hypoxia, and ischemia.[2][4] Its activation triggers a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This includes the stimulation of fatty acid oxidation and glucose uptake, and the inhibition of gluconeogenesis, lipid, and protein synthesis. Due to its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.

"AMPK activator 10" is a potent, orally active small molecule that activates AMPK. This document provides essential information on its solubility, along with protocols for its application in vitro studies.

Compound Information



It is important to note that the designation "**AMPK activator 10**" can be ambiguous. This document focuses on the compound with the following specifications:

Product Name: AMPK activator 10

• CAS Number: 1914176-03-6

Researchers should be aware of another compound, sometimes referred to as "AMPK activator" or "D942", which has a different chemical structure and CAS number (849727-81-7). To avoid confusion, always verify the CAS number of the compound in use.

Solubility Data

Quantitative solubility data for **AMPK activator 10** (CAS 1914176-03-6) is not publicly available in the product datasheets from major suppliers. For experimental purposes, it is recommended to perform initial solubility tests in small volumes of the desired solvent.

For reference, the solubility data for the alternative AMPK activator (D942, CAS 849727-81-7) is provided below. While not the same compound, this information may offer a starting point for solvent selection.

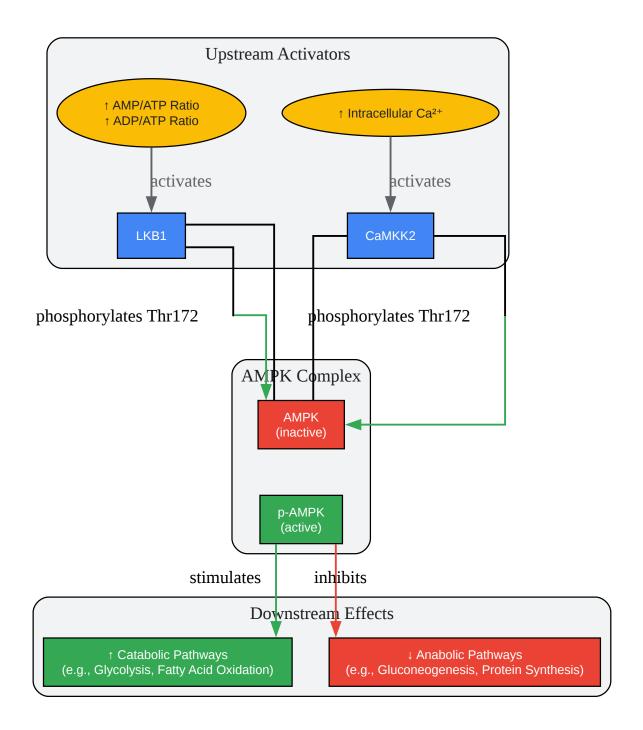
Table 1: Solubility of AMPK Activator (D942, CAS 849727-81-7)

Solvent	Concentration
DMSO	25 mg/mL
DMF	25 mg/mL
Ethanol	2 mg/mL
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL

Signaling Pathway

AMPK activation is a multi-step process involving upstream kinases and allosteric regulation. The following diagram illustrates the canonical AMPK signaling pathway.





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Caption: The AMPK signaling pathway is activated by upstream kinases LKB1 and CaMKK2.

Experimental Protocols



The following are generalized protocols for the use of an AMPK activator in a cell-based assay. Note: These protocols should be optimized for your specific cell line and experimental conditions.

Protocol 1: Preparation of Stock Solution

Materials:

- AMPK activator 10
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade

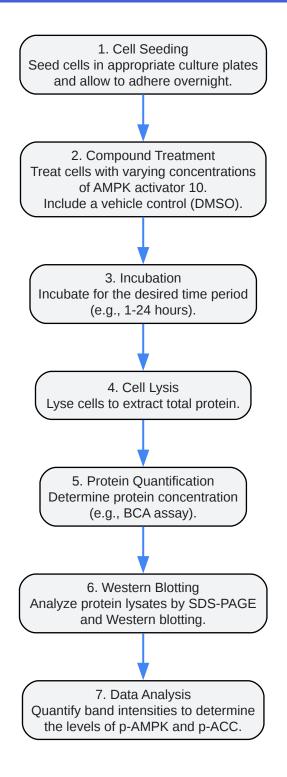
Procedure:

- Due to the lack of specific solubility data, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. The molecular weight of AMPK activator 10 (CAS 1914176-03-6) is 520.94 g/mol.
- To prepare a 10 mM stock solution, dissolve 5.21 mg of AMPK activator 10 in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Cell-Based AMPK Activation Assay

This protocol describes a general workflow to assess the activation of AMPK in cultured cells following treatment with an AMPK activator.





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Caption: A typical workflow for a cell-based AMPK activation assay.

Materials:

Cultured cells (e.g., HeLa, C2C12, HepG2)



- Complete cell culture medium
- AMPK activator 10 stock solution (from Protocol 1)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-AMPKα (Thr172)
 - Rabbit anti-AMPKα
 - Rabbit anti-phospho-Acetyl-CoA Carboxylase (ACC) (Ser79)
 - Rabbit anti-ACC
 - Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
- · Chemiluminescent substrate
- Imaging system for Western blots

Procedure:



- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
- Compound Treatment:
 - Prepare serial dilutions of the AMPK activator 10 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 μM).
 - Ensure the final concentration of DMSO in the medium is consistent across all conditions and does not exceed a level toxic to the cells (typically $\leq 0.1\%$).
 - Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the activator.
 - Remove the old medium from the cells and replace it with the medium containing the AMPK activator or vehicle control.
- Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C in a
 CO2 incubator.
- Cell Lysis:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - \circ Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 μL per well of a 6-well plate) to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate the lysate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein extract) to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.



Western Blotting:

- Normalize the protein concentration of all samples with lysis buffer.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 μg) per lane of an SDS-PAGE gel.
- Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα,
 p-ACC (Ser79), total ACC, and a loading control, typically overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.

Disclaimer

This information is intended for research use only. The protocols provided are general guidelines and should be adapted and optimized for specific experimental needs. Always handle chemical reagents with appropriate safety precautions.



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